molecular formula C16H23ClN2O B2557116 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride CAS No. 2037714-36-4

3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride

Cat. No.: B2557116
CAS No.: 2037714-36-4
M. Wt: 294.82
InChI Key: UARHAHKFBUSSCX-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride, also known as 3-benzoyl-3,9-diazaspiro[5.5]undecane hydrochloride, is a chemical compound with the IUPAC name phenyl (3,9-diazaspiro [5.5]undecan-3-yl)methanone hydrochloride . It has been used in structure-activity studies of γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O.ClH/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-13H2;1H . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 294.82 . It’s a salt with chloride (Cl) as the counterion .

Scientific Research Applications

Cryopreservation of Microorganisms

Research on cryoprotective additives (CPAs) for microorganisms suggests a variety of chemicals, including dimethyl sulfoxide (Me2SO) and glycerol, are widely used for the frozen storage of microorganisms, including viruses, bacteria, fungi, algae, and protozoa. These compounds help in preserving the viability of microorganisms during freezing, indicating the potential utility of related compounds in cryopreservation applications (Hubálek, 2003).

Drug/Substance Reversal Effects

A study on the reversal effects of tolerance and dependence on addiction-prone psychotropic drugs by a novel compound from Passiflora incarnata highlights the therapeutic potential of specific chemical moieties in managing drug dependence and other psychological conditions. This suggests compounds with unique structural features might have applications in neuropharmacology and addiction therapy (Dhawan, 2003).

HPLC of Basic Drugs

The use of strong cation-exchange materials for the high-performance liquid chromatography (HPLC) analysis of basic drugs, including the optimization of eluents for improved retention and peak shape, underscores the importance of chemical analysis techniques in pharmaceutical research. This might imply the relevance of related compounds in analytical methodologies for drug development (Flanagan et al., 2001).

Antioxidant Properties

A review on the antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) suggests that specific structural modifications can enhance their biological efficacy. This points to the potential research interest in synthesizing and studying compounds with antioxidant activities for therapeutic applications (Razzaghi-Asl et al., 2013).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. For detailed safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARHAHKFBUSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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